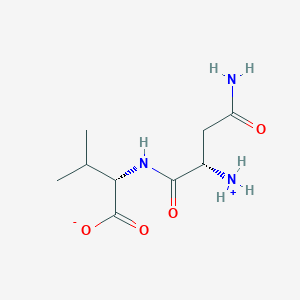

H-ASN-VAL-OH

説明

Asparaginyl-Valine (Asp-Val) is an amino acid combination found in many proteins. It is a naturally occurring peptide that is composed of two amino acids, asparagine and valine. Asp-Val has been studied extensively for its potential therapeutic benefits, particularly in the treatment of neurological diseases. The purpose of

科学的研究の応用

生体直交連結

生体直交連結とは、生理的条件下でペプチド結合を選択的かつ効率的に形成することを指します。その代表的な例として、ブテラーゼ-1は、アスパラギニルエンドペプチダーゼファミリーに属する、Asn/Asp(Asx)特異的リガーゼです。 ブテラーゼ-1は、C末端Asx含有トリペプチドモチーフ、Asn/Asp-Xaa-Yaa(ここでXaaとYaaは任意のアミノ酸)を特異的に認識し、分子内または分子間で部位特異的なAsn-Xaaペプチド結合を形成します 。この特性により、タンパク質工学、部位特異的標識、タンパク質修飾のための貴重なツールとなっています。

作用機序

Target of Action

Asparaginyl-Valine, also known as H-ASN-VAL-OH, is a dipeptide composed of asparagine and valine It’s known that dipeptides can have physiological or cell-signaling effects .

Mode of Action

It’s known that dipeptides can interact with their targets to induce various physiological effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .

Biochemical Pathways

Asparaginyl-Valine is an incomplete breakdown product of protein digestion or protein catabolism . It’s involved in specific amino acid degradation pathways following protein digestion . Asparagine, one of the components of Asparaginyl-Valine, plays a vital role in the development of cancer cells and is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Result of Action

It’s known that dipeptides can have physiological or cell-signaling effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .

Action Environment

It’s known that the action of dipeptides can be influenced by various factors, including the presence of other co-learning agents .

将来の方向性

生化学分析

Biochemical Properties

Asparaginyl-Valine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by asparaginyl endopeptidases, a type of cysteine protease found in mammalian and plant cells . These interactions can influence the structure and function of these biomolecules, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

Asparaginyl-Valine can influence various types of cells and cellular processes. It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to play a vital role in the development of cancer cells . The specific effects can vary depending on the type of cell and the cellular context .

Molecular Mechanism

The molecular mechanism of Asparaginyl-Valine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can interact with asparaginyl endopeptidases, influencing their activity and thereby affecting the biosynthesis of cyclotides .

Temporal Effects in Laboratory Settings

The effects of Asparaginyl-Valine can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited

Dosage Effects in Animal Models

The effects of Asparaginyl-Valine can vary with different dosages in animal models

Metabolic Pathways

Asparaginyl-Valine is involved in various metabolic pathways. It interacts with enzymes such as asparagine synthetase, which catalyzes the biosynthesis of asparagine from aspartate . The compound can also affect metabolic flux or metabolite levels .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQPGIYEZKDEG-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344771 | |

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145314-87-0 | |

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

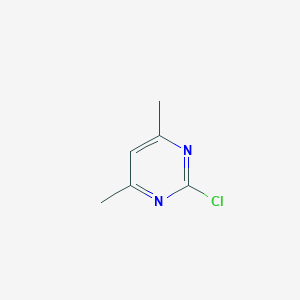

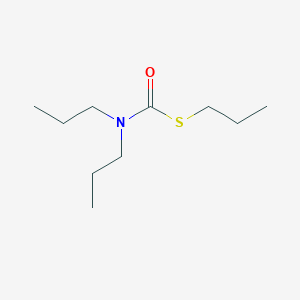

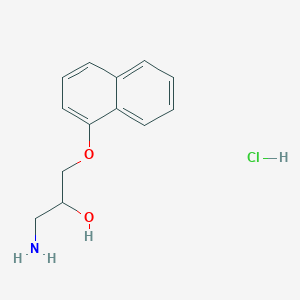

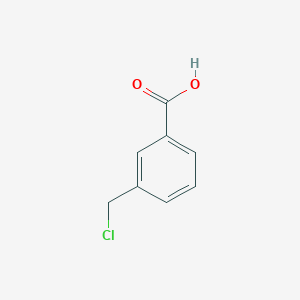

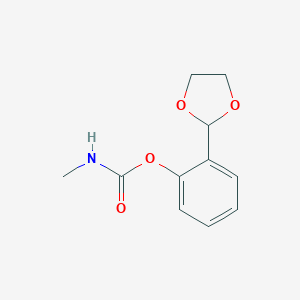

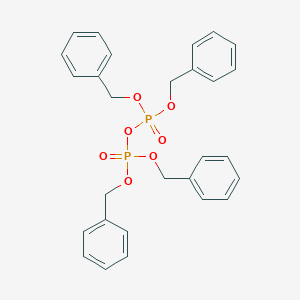

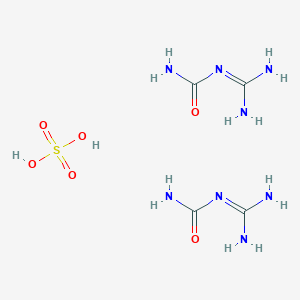

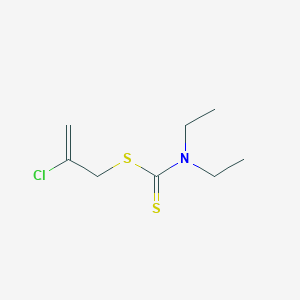

Feasible Synthetic Routes

Q & A

Q1: Is Asn-Val found naturally in proteins?

A1: Yes, Asn-Val is a naturally occurring dipeptide found within the amino acid sequence of various proteins across different species. For instance, it's found in:* Rice glutelin: A novel glutelin cDNA from rice seeds was found to contain an Asn-Val sequence instead of the typical Asn-Gly processing site found in other 11S seed storage proteins. This difference influences the hydrophilicity and isoelectric point of the protein. []* Hyaluronidases: The sequence Asn-Val-Thr represents a potential N-glycosylation site conserved across various mammalian and non-mammalian hyaluronidases. This conservation suggests a significant role in the structure and function of these enzymes. []* Thioredoxin reductase: Mammalian thioredoxin reductases (TrxR) possess a conserved redox catalytic site, -Cys-Val-Asn-Val-Gly-Cys-. This site contributes to the enzyme's ability to reduce thioredoxin and other molecules, playing a role in various cellular processes. []

Q2: Does the presence of Asn-Val in specific protein regions have functional implications?

A2: Research suggests that the location of Asn-Val within a protein can be functionally significant. For example:

- Clustering of Kir4.1 potassium channel: The dipeptide sequence Ser-Asn-Val at the C-terminal end of the Kir4.1 potassium channel enables its interaction with the anchoring protein PSD-95. This interaction leads to channel clustering and enhances potassium current, influencing neuronal signaling. []

- Deamidation and peptide bond cleavage: Studies on model peptides showed that the presence of a histidine residue (His) adjacent to Asn-Val can impact deamidation rates and promote Asn-His bond cleavage. These findings provide insights into potential degradation pathways of peptides containing Asn-Val. []

Q3: What is the molecular formula and weight of Asn-Val?

A3: The molecular formula of Asn-Val is C8H15N3O4. Its molecular weight is 217.22 g/mol.

Q4: Is there research on the material compatibility and stability of Asn-Val itself?

A4: The provided research focuses on Asn-Val within the context of larger peptides and proteins. Studies specifically investigating the material compatibility and stability of isolated Asn-Val were not included.

Q5: Are there studies on the catalytic properties or computational modeling of Asn-Val?

A5: The research provided doesn't delve into the catalytic activity or computational modeling of Asn-Val in isolation. The focus remains on its presence within larger peptide and protein sequences and the resulting biological effects.

Q6: Is there information on how modifications to the Asn-Val structure affect its activity or stability?

A6: While the provided research does not directly investigate modifications specific to the Asn-Val dipeptide, some studies highlight the importance of the Asn-Val sequence within a larger context:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)